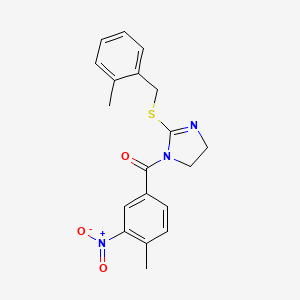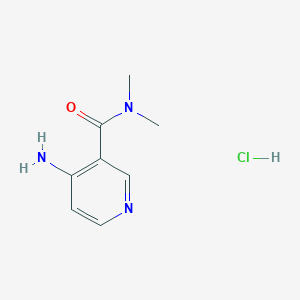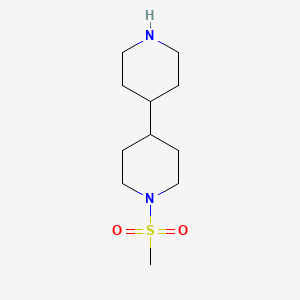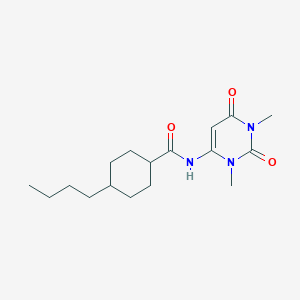![molecular formula C15H15ClN4OS B2754072 3-((2-chlorobenzyl)thio)-5-propyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one CAS No. 891127-07-4](/img/structure/B2754072.png)
3-((2-chlorobenzyl)thio)-5-propyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of this compound can be deduced from its name. It contains a triazolopyrimidine core, which is a fused ring system with nitrogen atoms at positions 1, 2, and 4 of the triazole ring and positions 3 and 7 of the pyrimidine ring. The compound also has a propyl (three-carbon alkyl) group attached at position 5, a thioether linkage to a 2-chlorobenzyl group at position 3, and a ketone functionality at position 7 .Chemical Reactions Analysis
Triazolopyrimidines, like other heterocyclic compounds, can undergo various chemical reactions, including electrophilic and nucleophilic substitutions, depending on the specific substituents present on the ring. The thioether and ketone functionalities in this compound could potentially be sites of reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. The presence of the polar ketone group, the potentially polarizable thioether linkage, and the aromatic rings in this compound suggest that it might have moderate polarity. The compound is likely to be solid at room temperature given the presence of the rigid, planar triazolopyrimidine core .Wissenschaftliche Forschungsanwendungen
Antiproliferative Activity Against Cancer Cells
This compound has been investigated for its antiproliferative activity against various cancer cell lines. In a study by Li et al., a series of [1,2,3]triazolo[4,5-d]pyrimidine derivatives containing a hydrazone moiety were synthesized and evaluated . Most of these compounds demonstrated moderate to good activity against selected cancer cell lines. Notably, compound 43 exhibited potent antiproliferative activity and selectivity between cancer and normal cells. Further mechanism studies revealed that compound 43 induced apoptosis in cancer cells, likely through the mitochondrial pathway.
LSD1 Inhibition
The [1,2,3]triazolo[4,5-d]pyrimidine scaffold has been explored as a template for designing new LSD1 (lysine-specific demethylase 1) inhibitors . LSD1 inhibition is an appealing target for cancer treatment, as it selectively targets tumor cells.
N-Nitroso-Triazolopyrazine Formation Pathway
In a case study involving Sitagliptin drug products, the compound was associated with N-nitroso-triazolopyrazine (NTTP) formation . Understanding this pathway is crucial for drug safety and quality control.
CDK2 Inhibition
In silico ADMET studies and drug-likeness assessments revealed that this compound possesses suitable pharmacokinetic properties . CDK2 (cyclin-dependent kinase 2) inhibition is relevant for cancer therapy, and this compound may selectively target tumor cells.
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-[(2-chlorophenyl)methylsulfanyl]-5-propyl-8H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN4OS/c1-2-5-11-8-13(21)17-14-18-19-15(20(11)14)22-9-10-6-3-4-7-12(10)16/h3-4,6-8H,2,5,9H2,1H3,(H,17,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIRWXMXJFKXVKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)NC2=NN=C(N12)SCC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-((2-chlorobenzyl)thio)-5-propyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[5-(3,5-dimethylanilino)-7-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]-N~1~-(2-methylphenyl)acetamide](/img/structure/B2753991.png)





![1-({[(Cyclopropylcarbonyl)oxy]imino}methyl)-3-nitrobenzene](/img/structure/B2754003.png)


![4-(1-(2-(2-chlorophenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)-1-(p-tolyl)pyrrolidin-2-one](/img/structure/B2754007.png)

![(1E)-1-[(4-Bromo-2-nitrophenyl)hydrazinylidene]propan-2-one](/img/structure/B2754009.png)
![3-oxo-2-phenyl-N,5-dipropyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2754011.png)